2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide
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Overview
Description
2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is an organic compound that features a bromine atom, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide typically involves the bromination of an appropriate precursor followed by acetamidation. One common method includes the bromination of N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- N-(2-Bromo-4-(trifluoromethyl)phenyl)acetamide
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-bromo-N-[1-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUPHQLSOZVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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